2,4-Dihydroxy-6-methylnicotinamide
Overview
Description
2,4-Dihydroxy-6-methylnicotinamide is a chemical compound with the molecular formula C7H8N2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxy-6-methylnicotinamide consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The exact structure is not provided in the search results.Scientific Research Applications
Anti-Metastatic Potential in Cancer
A study by Błażejczyk et al. (2016) investigated the effects of 1-methylnicotinamide (1-MNA) and its structurally related analog, 1,4-dimethylpyridine (1,4-DMP), in preventing cancer metastasis. These compounds showed potential in inhibiting metastases formation in lungs without influencing the growth of primary tumors in a murine model of mammary gland cancer, suggesting a novel approach for metastatic breast cancer treatment [Błażejczyk et al., 2016].
Gastroprotective Effects
Research by Brzozowski et al. (2008) highlighted the gastroprotective effects of 1-MNA against acute gastric lesions induced by stress. The study demonstrated that 1-MNA could inhibit gastric acid secretion and attenuate gastric lesions, facilitated by an increase in gastric mucosal blood flow and plasma levels of calcitonin gene-related peptide, implicating its therapeutic potential against gastric mucosal damage [Brzozowski et al., 2008].
Biomarker for Peroxisome Proliferation
Delaney et al. (2005) explored the relevance of raised urinary levels of N-methylnicotinamide (NMN) and its metabolites as biomarkers for peroxisome proliferation. The study indicated a potential link between the tryptophan–NAD+ pathway and peroxisome proliferator-activated receptor α-dependent pathways, making NMN and its metabolites useful biomarkers for detecting peroxisome proliferation [Delaney et al., 2005].
Anti-Inflammatory Properties
A study by Biedroń et al. (2008) found that 1-MNA, a major metabolite of nicotinamide, exerts anti-inflammatory effects in vivo, contrasting with nicotinamide by influencing the generation of inflammatory mediators by macrophages differently. This suggests a unique role for 1-MNA in modulating inflammatory responses [Biedroń et al., 2008].
Epigenetic Remodeling in Cancer
Ulanovskaya et al. (2013) provided insights into how Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers affects the methylation potential of cancer cells, thereby altering the epigenetic state and contributing to tumorigenesis. This study underscores the importance of metabolic enzymes in cancer biology and offers a potential target for therapeutic intervention [Ulanovskaya et al., 2013].
properties
IUPAC Name |
4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-2-4(10)5(6(8)11)7(12)9-3/h2H,1H3,(H2,8,11)(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBEZHQQWMONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715983 | |
Record name | 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68373-65-9 | |
Record name | 68373-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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